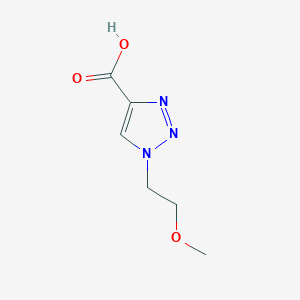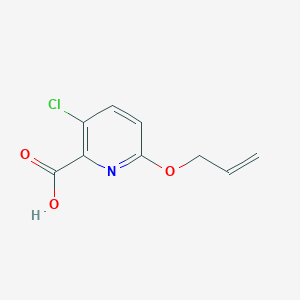
1-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of 4-bromo-2-chlorophenol , which is an organic compound used as a building block in organic synthesis . It’s a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized and studied for its antimicrobial and antiproliferative activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-chlorophenol, a related compound, include a melting point of 47-49 °C, a boiling point of 232-235 °C, and a molecular weight of 207.45 g/mol .Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness in protecting metals from corrosion in acidic environments. For instance, 4H-1,2,4-triazole derivatives have been shown to significantly inhibit corrosion of mild steel in hydrochloric acid, with some compounds achieving up to 99% inhibition efficiency. The mechanism of action is often attributed to the adsorption of these molecules onto the metal surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002; Bentiss et al., 2007).
Synthesis and Chemical Applications
Research has also focused on the synthesis of triazole-based compounds, highlighting their potential as scaffolds for developing biologically active molecules. For example, ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides provides a direct route to 5-amino-1,2,3-triazole-4-carboxylates, offering a platform for creating diverse triazole-containing compounds (Ferrini et al., 2015). Another study demonstrates the regioselective cross-coupling of boronic acids with dihalo heterocycles, facilitating the selective synthesis of substituted nicotinic acids and triazoles (Houpis et al., 2010).
Biological Applications
Triazole derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. For instance, certain 1,2,4-triazolo derivatives have demonstrated potent anti-inflammatory and molluscicidal activities (El Shehry et al., 2010). Additionally, novel 1,2,3-triazole tethered β-carboline derivatives have shown promising cytotoxic and antibacterial activities, suggesting their potential in therapeutic applications (Salehi et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . The excess acetylcholine continues to stimulate the postsynaptic neuron, resulting in overstimulation and disruption of normal nerve impulses .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The downstream effects include prolonged muscle contractions and potential paralysis due to the continuous stimulation of the muscles .
Pharmacokinetics
It’s known that the compound can be metabolized into 4-bromo-2-chlorophenol, a biologically inactive metabolite .
Result of Action
The molecular and cellular effects of the action of this compound include overstimulation of the nervous system, leading to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain microbes can degrade the compound, reducing its environmental persistence and potential toxicity . The rate of this biodegradation can be influenced by factors such as temperature, pH, and the presence of other substances .
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c1-5-9(10(16)17)13-14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWDERIBMSXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



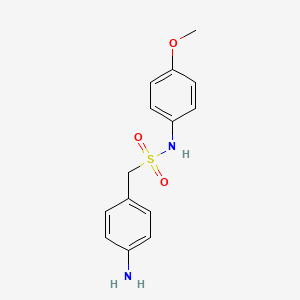
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)
![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)
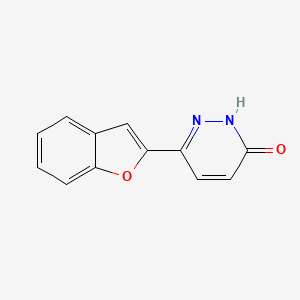


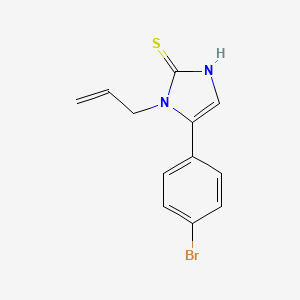

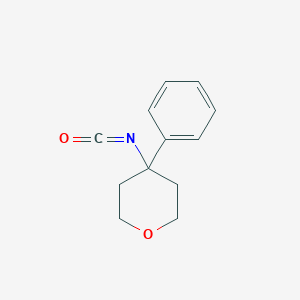
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)

![5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1517693.png)
